6-HO-N-Isopentyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide
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Overview
Description
6-HO-N-Isopentyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HO-N-Isopentyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide typically involves multiple steps starting from readily available precursors. One common route involves the cyclization of a suitable quinoline derivative with an isopentyl amine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-HO-N-Isopentyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopentyl group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, pressures, and pH levels to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce hydroxyquinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, 6-HO-N-Isopentyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-HO-N-Isopentyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-HO-N-Isobutyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide
- 6-HO-N-Isopropyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide
- 6-HO-4-oxo-N-(3-phenylpropyl)-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide
Uniqueness
Compared to similar compounds, 6-HO-N-Isopentyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide is unique due to its specific isopentyl substitution, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing molecules with tailored functionalities for specific applications.
Properties
Molecular Formula |
C17H20N2O3 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
9-hydroxy-N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C17H20N2O3/c1-10(2)6-8-18-16(21)13-15(20)12-5-3-4-11-7-9-19(14(11)12)17(13)22/h3-5,10,20H,6-9H2,1-2H3,(H,18,21) |
InChI Key |
DDIRUPRZLAIQGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O |
Origin of Product |
United States |
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